molecular formula C24H14N4O8S B11549631 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbenzenesulfonamide

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbenzenesulfonamide

Cat. No.: B11549631
M. Wt: 518.5 g/mol
InChI Key: CMOLNHCMNGXWHE-UHFFFAOYSA-N
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Description

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbenzenesulfonamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbenzenesulfonamide typically involves multiple steps. One common approach is the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, ethylenediamine, and various reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include imines, amines, thioureas, and hydrazones

Scientific Research Applications

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbenzenesulfonamide involves the interaction with specific molecular targets and pathways. One principal mechanism is the photoinduced electron transfer (PET) effect, which is crucial for its function as a chemosensor . The compound’s structure allows it to interact with various biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbenzenesulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to act as a chemosensor and its potential therapeutic properties set it apart from other similar compounds.

Properties

Molecular Formula

C24H14N4O8S

Molecular Weight

518.5 g/mol

IUPAC Name

4-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-phenylbenzenesulfonamide

InChI

InChI=1S/C24H14N4O8S/c29-23-20-12-17(27(31)32)10-14-11-18(28(33)34)13-21(22(14)20)24(30)26(23)16-6-8-19(9-7-16)37(35,36)25-15-4-2-1-3-5-15/h1-13,25H

InChI Key

CMOLNHCMNGXWHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC(=CC5=CC(=CC(=C54)C3=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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